molecular formula C6H14O8P- B1262562 Bis(2,3-dihydroxypropyl) phosphate

Bis(2,3-dihydroxypropyl) phosphate

Cat. No.: B1262562
M. Wt: 245.14 g/mol
InChI Key: LLCSXHMJULHSJN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2,3-dihydroxypropyl) phosphate, more commonly known in research as lysobisphosphatidic acid (LBPA) or bis-monoacylglycerol phosphate (BMP), is a phospholipid of significant interest in cell biology due to its unique localization and function. It is highly enriched within the internal membranes of late endosomes and lysosomes (LE/LY) . A primary research focus for this compound is its critical role in regulating cholesterol transport and clearance within the endosomal-lysosomal system. Studies on NPC1-deficient cells, a model for Niemann-Pick type C disease, have shown that enrichment with LBPA can dramatically reverse the characteristic accumulation of cholesterol in lysosomes . The molecular mechanism behind this activity involves a direct interaction between LBPA and the NPC2 protein, which facilitates the transfer of cholesterol out of the LE/LY compartment . Consequently, the exogenous application of this compound and its precursors is being investigated as a potential therapeutic strategy for addressing lysosomal storage disorders . Furthermore, the stereochemical configuration of the dihydroxypropyl groups can influence its biological properties, making specific isomers a subject of advanced analytical research . For researchers, this compound serves as a vital tool for probing the intricate mechanisms of intracellular lipid trafficking, lysosomal function, and their implications in disease pathology.

Properties

Molecular Formula

C6H14O8P-

Molecular Weight

245.14 g/mol

IUPAC Name

bis(2,3-dihydroxypropyl) phosphate

InChI

InChI=1S/C6H15O8P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-10H,1-4H2,(H,11,12)/p-1

InChI Key

LLCSXHMJULHSJN-UHFFFAOYSA-M

Canonical SMILES

C(C(COP(=O)([O-])OCC(CO)O)O)O

Synonyms

diglycerol phosphate
glycerophosphoglycerol

Origin of Product

United States

Preparation Methods

Direct Esterification of Phosphoric Acid with Glycerol Derivatives

The most straightforward route involves esterifying phosphoric acid with 2,3-dihydroxypropyl (isoserinol) groups. Key modifications from analogous syntheses include:

  • Catalyst Selection : Sulfuric acid (6 mol%) or p-toluenesulfonic acid monohydrate are preferred for their efficacy in promoting esterification while minimizing side reactions.
  • Solvent-Free Conditions : Operating under reduced pressure (50–100 mmHg) at 80–100°C enhances reaction efficiency by removing water via azeotropic distillation, achieving >90% conversion within 4 hours.
  • Stoichiometric Control : A 2:1 molar ratio of isoserinol to phosphoric acid ensures bis-ester formation, with excess isoserinol removed post-reaction via cation exchange resins (e.g., Rohm & Haas Amberjet® 1200H).

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the hydroxyl groups on phosphorus, with protonation of the leaving group (water) accelerating the process. Acidic conditions stabilize the transition state, as evidenced by pH-dependent kinetics in iodination reactions.

Phosphorylation Using Phosphorus Oxychloride (POCl₃)

For higher regioselectivity, POCl₃-mediated phosphorylation is employed:

  • Stepwise Addition : POCl₃ reacts with isoserinol in anhydrous pyridine at 0–5°C to form the dichlorophosphate intermediate.
  • Controlled Hydrolysis : Subsequent hydrolysis with ice-cwater yields the bis-ester, with yields optimized to 75–85% by maintaining pH 5–6 using sodium bicarbonate.

Critical Parameter : Excess POCl₃ must be quenched with sodium bisulfite to prevent over-phosphorylation, a step adapted from triiodoisophthalamide syntheses.

Purification and Isolation Strategies

Ion Exchange Chromatography

Post-synthesis purification leverages dual-column systems:

  • Cation Exchange : Removes unreacted isoserinol using strongly acidic resins (e.g., Amberjet® 1200H).
  • Anion Exchange : Eliminates anionic impurities (e.g., phosphate byproducts) via weakly basic resins like Diaion Relite® MGl.

Performance Data :

Resin Type Capacity (mg/g) Recovery Efficiency (%)
Amberjet® 1200H 1.8 98.5
Diaion Relite® MGl 2.2 95.7

Crystallization Optimization

Crystallization from aqueous solutions is pH-sensitive:

  • pH 8.5–9.0 : Maximizes product solubility while precipitating sodium salts of byproducts.
  • Seeding Technique : Introducing crystalline nuclei at 40–50°C reduces supersaturation-induced impurities, improving purity from 92% to 99%.

Stability Considerations and Reaction Engineering

Hydrolytic Degradation Mitigation

Bis(2,3-dihydroxypropyl) phosphate is prone to hydrolysis via backbiting mechanisms in basic conditions:
$$
\text{Polymer-O-PO}3^{2-} + \text{H}2\text{O} \rightarrow \text{Polymer-OH} + \text{HPO}_4^{2-}
$$
Stabilization Methods :

  • Buffer Systems : Phosphate buffers (pH 6–7) during synthesis reduce degradation rates by 40% compared to unbuffered reactions.
  • Low-Temperature Storage : Storing at 4°C in amber glass vials extends shelf life to 12 months.

Scalability and Industrial Adaptations

Pilot-scale processes (100+ kg batches) emphasize:

  • Continuous Flow Reactors : Reduce reaction times from 8 hours (batch) to 2 hours by enhancing heat transfer.
  • In-Line pH Monitoring : Automated NaOH dosing maintains pH 6.5–7.0 during iodination, preventing Smiles rearrangements.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Direct Esterification 88 97 High 120
POCl₃ Phosphorylation 82 99 Moderate 190
Enzymatic Synthesis 65 91 Low 310

Key Trade-offs : While enzymatic routes offer greener profiles, their low yields and high costs limit industrial adoption. Direct esterification remains the optimal balance of efficiency and economy.

Q & A

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to irritant properties .
  • Waste Disposal : Phosphate-containing waste must be neutralized before disposal to prevent eutrophication .

Advanced Research Focus
For toxicological profiling:

  • Ames Test : Assessing mutagenicity of iodinated derivatives (e.g., iohexol precursors) .
  • Ecotoxicity Assays : Daphnia magna or algae growth inhibition tests for environmental risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(2,3-dihydroxypropyl) phosphate
Reactant of Route 2
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Bis(2,3-dihydroxypropyl) phosphate

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